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molecular formula C14H11N B1616423 1-Phenyl-1H-indole CAS No. 31096-91-0

1-Phenyl-1H-indole

Cat. No. B1616423
M. Wt: 193.24 g/mol
InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
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Patent
US06172085B2

Procedure details

A suspension of indole (8.2 g), potassium bicarbonate (12 g) and copper (I) iodide (2.7 g) in bromobenzene (70 mL) was refluxed for 3 hours under nitrogen atmosphere. To the mixture copper (I) iodide (11 g) was added and the mixture was refluxed for additional 6 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1 to 20:1) to provide 8.4 g of the title compound. Yield 62%.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(=O)(O)[O-].[K+]>BrC1C=CC=CC=1.[Cu]I>[C:4]1([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
BrC1=CC=CC=C1
Name
copper (I) iodide
Quantity
2.7 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours under nitrogen atmosphere
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for additional 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1 to 20:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 124.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06172085B2

Procedure details

A suspension of indole (8.2 g), potassium bicarbonate (12 g) and copper (I) iodide (2.7 g) in bromobenzene (70 mL) was refluxed for 3 hours under nitrogen atmosphere. To the mixture copper (I) iodide (11 g) was added and the mixture was refluxed for additional 6 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1 to 20:1) to provide 8.4 g of the title compound. Yield 62%.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
2.7 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(=O)(O)[O-].[K+]>BrC1C=CC=CC=1.[Cu]I>[C:4]1([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
BrC1=CC=CC=C1
Name
copper (I) iodide
Quantity
2.7 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours under nitrogen atmosphere
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for additional 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1 to 20:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 124.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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